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Introduction

The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it a key
target for universal influenza vaccine strategies. Within the NP, the peptide spanning amino
acids 383-391, with the sequence SRYWAIRTR, has been identified as a critical,
immunodominant cytotoxic T lymphocyte (CTL) epitope, particularly in individuals expressing
the HLA-B*2705 allele.[1][2][3] This technical guide provides an in-depth overview of the
immunogenicity of the NP (383-391) peptide, consolidating key quantitative data, detailing
experimental methodologies, and visualizing relevant biological and experimental workflows.
Understanding the immunological characteristics of this epitope is paramount for the
development of T-cell-based vaccines and immunotherapies against influenza.

Core Concepts

The immunogenicity of the NP (383-391) peptide is primarily attributed to its ability to be
processed and presented by Major Histocompatibility Complex (MHC) class | molecules,
specifically HLA-B*2705, on the surface of infected cells.[4][5] This peptide-MHC complex is
then recognized by the T-cell receptor (TCR) on CD8+ cytotoxic T lymphocytes, triggering a
cascade of signaling events that lead to T-cell activation, proliferation, and the execution of
effector functions.[6][7] These effector functions include the release of cytotoxic granules
containing perforin and granzymes, which induce apoptosis in target cells, and the secretion of
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pro-inflammatory cytokines such as interferon-gamma (IFN-y) and tumor necrosis factor-alpha
(TNF-a), which have direct antiviral effects and further modulate the immune response.[7][8]

Mutations within this epitope, particularly at the arginine residue at position 384 (R384G/K),
have been shown to abrogate binding to HLA-B*2705, leading to a loss of CTL recognition and
representing a mechanism of viral immune escape.[3][9] This highlights the critical role of this
specific residue as an anchor for MHC binding.[9]

Data Presentation
Table 1: In Vitro Cytotoxicity of NP (383-391)-Specific
CTLs

© 2025 BenchChem. All rights reserved. 2/15 Tech Support


https://www.mdpi.com/1999-4915/4/9/1438
https://pmc.ncbi.nlm.nih.gov/articles/PMC11224667/
https://pmc.ncbi.nlm.nih.gov/articles/PMC400375/
https://repub.eur.nl/pub/9409/10888619.pdf
https://repub.eur.nl/pub/9409/10888619.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2424107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Effector:-Target % Specific
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HLA-A3- and -
NP/B27 CTL B27-positive B-
10:1 ~20% [11]
Clone LCL + 2uM

recombinant NP

BLCL: B-lymphoblastoid cell line

Table 2: Cytokine Production in Response to NP (383-
391)
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Responding . Cytokine o
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CD8+ T cells )
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from HLA- )
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A0201/HLA- NP (383-391)
i IFN-y, TNF-a compared to M1 [8]
B2705 co- peptide N
. (58-66) specific
expressing
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PBMC from HLA- NP (383-391) EN specific for the 3l
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Recognized by
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B2705+ healthy fid TNF-a patients but not [12]
eptide
controls pep healthy controls
in one study.
) Elicits a specific
Peptide-
) T-cell response
restimulated .
NP (383-391) in some
PBMCs from AS ) IFN-y o [13]
peptide individuals,

patients and

healthy controls

regardless of

disease status.

PBMC: Peripheral blood mononuclear cells; AS: Ankylosing Spondylitis

Experimental Protocols
Peptide Synthesis: Solid-Phase Peptide Synthesis

(SPPS)

Solid-phase peptide synthesis is the standard method for producing the NP (383-391) peptide

(SRYWAIRTR). The following is a generalized protocol based on Fmoc (9-
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fluorenylmethyloxycarbonyl) chemistry.[1][2][4][14][15]

a. Resin Preparation:

Select a suitable resin, such as Rink Amide resin for a C-terminal amide or Wang resin for a
C-terminal carboxylic acid.[2]

Swell the resin in N,N-dimethylformamide (DMF) for approximately 15-60 minutes.[1][2]

If using an unloaded resin, couple the first amino acid (Arginine) to the resin.[2]

. Peptide Chain Elongation:

Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-
bound amino acid using a solution of 20% piperidine in DMF. This is typically a 20-60 minute
incubation.[2][14]

Washing: Thoroughly wash the resin with DMF to remove the piperidine and deprotection
byproducts.[1]

Amino Acid Coupling: Activate the next Fmoc-protected amino acid (Threonine) with a
coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA).[1][14] Add the
activated amino acid to the resin and allow the coupling reaction to proceed.

Washing: Wash the resin with DMF to remove excess reagents and byproducts.[2]

Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the
sequence (Arginine, Isoleucine, Alanine, Tryptophan, Tyrosine, Arginine, Serine).

. Cleavage and Deprotection:

Once the peptide chain is complete, remove the N-terminal Fmoc group.[1]

Wash the resin with DMF and then with dichloromethane (DCM).[1]

Treat the resin with a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and
scavengers (e.g., water, triisopropylsilane) to cleave the peptide from the resin and remove
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side-chain protecting groups.[4]
» Precipitate the cleaved peptide in cold diethyl ether and collect by centrifugation.

» Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-
HPLC) and verify its identity and purity by mass spectrometry.

Generation of NP (383-391)-Specific Cytotoxic T
Lymphocyte (CTL) Clones

Generating CTL clones specific for the NP (383-391) epitope is essential for in vitro functional
studies.[16][17][18][19][20]

a. In Vitro Stimulation of Peripheral Blood Mononuclear Cells (PBMCs):

 |solate PBMCs from HLA-B*2705 positive donors using Ficoll-Paque density gradient
centrifugation.

o Stimulate the PBMCs with the synthetic NP (383-391) peptide at a concentration of 1-10
png/mL in the presence of low-dose interleukin-2 (IL-2).

o Co-culture for 7-10 days to allow for the expansion of antigen-specific T cells.
b. Isolation of Single Antigen-Specific T Cells (Limiting Dilution):

« After the initial stimulation, serially dilute the T cell culture in 96-well plates to a concentration
of approximately 0.5-1 cell per well.[17]

e Add irradiated feeder cells (e.g., allogeneic PBMCs and an EBV-transformed B-
lymphoblastoid cell line) and phytohemagglutinin (PHA) to each well to support T cell growth.

e Culture the plates in the presence of IL-2 for 2-4 weeks.
c. Screening and Expansion of Clones:

o Screen the wells with visible cell growth for specificity by testing their ability to recognize
target cells pulsed with the NP (383-391) peptide in a functional assay (e.g., IFN-y ELISPOT
or a small-scale cytotoxicity assay).
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» Expand the positive clones by transferring them to larger culture vessels with fresh feeder
cells and IL-2.

o Periodically re-stimulate the clones with peptide-pulsed antigen-presenting cells to maintain
their growth and functionality.

Chromium-51 (®Cr) Release Assay for Cytotoxicity

This assay quantitatively measures the ability of CTLs to lyse target cells.[3][9][10][11]
a. Target Cell Preparation:

e Use an appropriate target cell line, such as an HLA-B*2705 positive B-lymphoblastoid cell
line (BLCL).

» Label the target cells with 31Cr by incubating them with Na251CrOa for 1-2 hours at 37°C.
o Wash the labeled target cells thoroughly to remove unincorporated >Cr.

e Pulse a subset of the target cells with the NP (383-391) peptide (1-10 pg/mL) for 1 hour at
37°C. Use unpulsed cells as a negative control.

b. Cytotoxicity Assay:
o Plate the labeled target cells (pulsed and unpulsed) in a 96-well V-bottom plate.

e Add the NP (383-391)-specific CTLs (effector cells) at various effector-to-target (E:T) ratios
(e.g., 50:1, 25:1, 12.5:1).

 Include control wells for spontaneous release (target cells with media only) and maximum
release (target cells with a detergent like Triton X-100).

 Incubate the plate for 4-6 hours at 37°C.
o Centrifuge the plate and collect the supernatant from each well.

o Measure the radioactivity (counts per minute, CPM) in the supernatant using a gamma
counter.
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c. Calculation of Specific Lysis: % Specific Lysis = [(Experimental Release - Spontaneous
Release) / (Maximum Release - Spontaneous Release)] x 100

IFN-y Enzyme-Linked Immunospot (ELISPOT) Assay

The ELISPOT assay is a highly sensitive method for detecting and quantifying cytokine-
secreting cells at the single-cell level.[13]

. Plate Coating:

Coat a 96-well PVDF membrane plate with an anti-human IFN-y capture antibody overnight
at 4°C.

Wash the plate to remove unbound antibody and block with a protein solution (e.g., BSA or
serum) to prevent non-specific binding.

. Cell Incubation:
Add PBMCs or isolated CD8+ T cells to the wells.

Stimulate the cells with the NP (383-391) peptide (1-10 pg/mL). Include a negative control
(no peptide) and a positive control (e.g., PHA).

Incubate the plate for 18-24 hours at 37°C in a COz2 incubator.
. Detection:
Wash the plate to remove the cells.
Add a biotinylated anti-human IFN-y detection antibody and incubate.

Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or
horseradish peroxidase).

Wash the plate and add a substrate that forms an insoluble colored precipitate upon
enzymatic reaction.

Stop the reaction by washing with water.
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» Allow the plate to dry and count the number of spots, where each spot represents a single
IFN-y-secreting cell.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

ICS allows for the multiparametric analysis of cytokine production by specific cell subsets.[21]
[22]

a. Cell Stimulation:

o Stimulate PBMCs with the NP (383-391) peptide for several hours in the presence of a
protein transport inhibitor (e.g., Brefeldin A or Monensin). This causes cytokines to
accumulate within the cell.

b. Cell Staining:

 Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3,
CDS8) to identify the T cell population of interest.

» Fix and permeabilize the cells to allow antibodies to access intracellular proteins.

 Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-
Y, TNF-Q).

c. Flow Cytometry Analysis:
e Acquire the stained cells on a flow cytometer.

o Gate on the CD8+ T cell population and analyze the percentage of these cells that are
positive for IFN-y and/or TNF-a.

Visualizations
Signaling and Experimental Workflows
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Caption: T-Cell Receptor (TCR) recognition of the NP (383-391)-pMHC complex on an APC.
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Caption: Overall experimental workflow for assessing the immunogenicity of the NP (383-391)
peptide.

Conclusion

The influenza virus NP (383-391) peptide is a well-characterized, immunodominant CTL
epitope restricted by HLA-B*2705. Its high degree of conservation and demonstrated ability to
elicit potent cytotoxic and cytokine responses in vitro underscore its importance as a target for
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universal influenza vaccine development. The detailed protocols and compiled data within this
guide provide a comprehensive resource for researchers aiming to further investigate the
immunobiology of this critical epitope, evaluate vaccine candidates, or develop novel T-cell-
based immunotherapies. Future studies should continue to explore the in vivo relevance of
these findings and the potential for NP (383-391)-based strategies to confer broad and lasting
protection against influenza A virus.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


http://chemistry.du.ac.in/wp-content/uploads/2023/01/SPPS-Peptide-Synthesis.pdf
https://www.researchgate.net/publication/5768317_Solid-phase_peptide_synthesis_from_standard_procedures_to_the_synthesis_of_difficult_sequences
https://pubmed.ncbi.nlm.nih.gov/6219963/
https://pubmed.ncbi.nlm.nih.gov/6219963/
https://www.creative-bioarray.com/support/limiting-dilution-clonal-expansion-protocol.htm
https://www.takara.co.kr/file/manual/pdf/DEF-CS_singleCellCloning_protocol_FL.pdf
https://content.protocols.io/7j63g3e.pdf
https://www.thermofisher.com/jp/ja/home/life-science/genome-editing/genome-editing-learning-center/genome-editing-resource-library/crispr-validated-protocols/guidelines-clone-isolation-validation.html
https://www.thermofisher.com/jp/ja/home/life-science/genome-editing/genome-editing-learning-center/genome-editing-resource-library/crispr-validated-protocols/guidelines-clone-isolation-validation.html
https://journals.asm.org/doi/10.1128/jvi.00349-16
https://www.biorxiv.org/content/10.1101/2023.01.17.524440v1.full.pdf
https://www.benchchem.com/product/b2424107#immunogenicity-studies-of-influenza-virus-np-383-391
https://www.benchchem.com/product/b2424107#immunogenicity-studies-of-influenza-virus-np-383-391
https://www.benchchem.com/product/b2424107#immunogenicity-studies-of-influenza-virus-np-383-391
https://www.benchchem.com/product/b2424107#immunogenicity-studies-of-influenza-virus-np-383-391
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b2424107?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2424107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 15/15 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2424107?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

